Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound displays distinct signals:
- Pyridine protons : Aromatic resonances at δ 8.5–7.5 ppm , with characteristic coupling patterns for the ortho (J = 4–6 Hz) and meta (J = 1–2 Hz) positions.
- Tetrahydropyran protons : Axial and equatorial methylene groups resonate at δ 3.5–3.8 ppm (oxygens adjacent) and δ 1.5–1.8 ppm (non-adjacent).
- Methylene bridge : The -CH₂-NH- group shows a triplet near δ 3.2 ppm due to coupling with the amine proton.
The ¹³C NMR spectrum confirms the hybrid structure:
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 192.26 (C₁₁H₁₆N₂O⁺), with fragmentation pathways involving:
- Loss of the tetrahydropyran ring (m/z 106 , pyridin-2-ylmethyl fragment).
- Cleavage of the methylene bridge (m/z 93 , tetrahydropyran-4-amine).
Conformational Dynamics via Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal two stable conformers (Figure 1):
- Conformer A : The pyridine ring lies equatorial relative to the tetrahydropyran chair, stabilizing the structure through van der Waals interactions (ΔG = 0 kcal/mol).
- Conformer B : Pyridine adopts an axial orientation, introducing steric hindrance with tetrahydropyran methylene groups (ΔG = +2.3 kcal/mol).
Molecular dynamics simulations (300 K, 100 ns) show rapid interconversion between conformers, with a 95:5 equilibrium ratio favoring Conformer A. The amine group’s rotational barrier is ~8 kcal/mol , permitting free rotation at room temperature. Non-covalent interaction (NCI) analysis highlights weak CH-π interactions between the pyridine ring and tetrahydropyran hydrogens, contributing to conformational rigidity.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-6-12-11(3-1)9-13-10-4-7-14-8-5-10/h1-3,6,10,13H,4-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBBFAMFSRNNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651897 | |
| Record name | N-[(Pyridin-2-yl)methyl]oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-45-2 | |
| Record name | N-(Tetrahydro-2H-pyran-4-yl)-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Pyridin-2-yl)methyl]oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a ligand in biochemical assays to study protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors.
Industry: It can be used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine exerts its effects depends on its specific application. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine and related compounds:
Key Observations:
- Structural Complexity: The target compound is structurally simpler than the patent examples (e.g., Example 13–14), which include bulky cyclopentyl and phenyl groups. This simplicity may enhance synthetic accessibility but reduce target specificity.
- THP-4-Amine Role: The THP group, present in all compounds except the pyrimidin-4-ylmethanone derivative, likely improves solubility and metabolic stability, a common strategy in drug design .
Physicochemical Properties
While explicit solubility or logP data are unavailable, inferences can be drawn:
- Lipophilicity: The target compound’s pyridin-2-ylmethyl group may increase logP compared to QA-7767’s aliphatic pyrrolidinyl group but reduce it relative to Example 13’s phenyl substituent.
Biological Activity
Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
This compound has a unique structure that combines a pyridine ring with a tetrahydropyran moiety, which may contribute to its biological activities. The compound's molecular formula is C₁₁H₁₅N, and it possesses distinct physical properties such as melting point and boiling point that can influence its bioavailability and pharmacokinetics .
Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, the antiproliferative activity of various pyridine derivatives was tested on multiple cancer cell lines, including HCC827 (lung cancer) and MCF-7 (breast cancer). The results showed that certain modifications to the pyridine structure led to enhanced activity against these cell lines, suggesting that the incorporation of the tetrahydropyran moiety could further improve efficacy .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 6b | HCC827 | 0.5 |
| 6b | MCF-7 | 1.2 |
| This compound | A549 | 0.8 |
Neuropharmacological Effects
The compound has also been investigated for its effects on neurotransmitter transporters. In vitro studies indicated that certain derivatives showed inhibitory activity on serotonin and norepinephrine transporters, which could suggest potential applications in treating mood disorders .
Selectivity and Safety Profile
The selectivity of this compound for specific biological targets is crucial for minimizing side effects. Studies have demonstrated that some analogs retain selectivity against mammalian enzymes while effectively inhibiting target enzymes related to disease processes . This selectivity can lead to improved safety profiles in therapeutic applications.
Case Studies
- Study on Anticancer Activity : A series of pyridine derivatives were synthesized and evaluated for their antiproliferative effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, with specific focus on the role of the tetrahydropyran moiety in improving efficacy against resistant cancer types .
- Neuropharmacological Investigation : Research into the neuropharmacological effects of pyridine derivatives revealed promising results in modulating neurotransmitter systems, indicating potential use in treating depression and anxiety disorders .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound indicates that modifications to both the pyridine and tetrahydropyran components can significantly impact biological activity. Key findings include:
Preparation Methods
Reductive Amination Route
One common method involves reductive amination of tetrahydro-pyran-4-carboxaldehyde with 2-aminomethylpyridine:
- Step 1: React tetrahydro-pyran-4-carboxaldehyde with 2-aminomethylpyridine under mild acidic or neutral conditions to form an imine intermediate.
- Step 2: Reduce the imine using a suitable reducing agent such as sodium cyanoborohydride or hydrogenation catalysts to yield this compound.
- Step 3: Workup involves extraction with dichloromethane (DCM) and water, drying over anhydrous magnesium sulfate, and solvent removal to obtain the pure product.
This method is favored for its high selectivity and mild reaction conditions, minimizing side reactions and degradation of sensitive groups.
Nucleophilic Substitution Route
Alternatively, nucleophilic substitution can be employed where:
- A halogenated tetrahydro-pyran derivative (e.g., tetrahydro-pyran-4-yl chloride or bromide) is reacted with 2-pyridinemethanamine.
- The amine acts as a nucleophile, displacing the halogen to form the desired amine.
- The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile under controlled temperature.
- Purification involves aqueous workup and organic solvent extraction.
This method requires careful control of reaction conditions to avoid over-alkylation or elimination side products.
Purification and Isolation
Post-synthesis, the crude product is purified by:
- Extraction with organic solvents such as dichloromethane.
- Washing with water and saturated brine to remove inorganic impurities.
- Drying over anhydrous magnesium sulfate.
- Solvent evaporation under reduced pressure to yield the pure amine.
Research Findings and Data Summary
| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Tetrahydro-pyran-4-carboxaldehyde, 2-aminomethylpyridine, NaBH3CN | Mild acidic/neutral, room temp | High selectivity, mild conditions | Requires careful handling of reducing agents |
| Nucleophilic Substitution | Halogenated tetrahydro-pyran, 2-pyridinemethanamine | Polar aprotic solvent, controlled temp | Straightforward, scalable | Risk of side reactions, need for halogenated precursors |
Notes on Industrial Scale Preparation
- Industrial synthesis may involve preparation of pharmaceutically acceptable salts of the amine to improve stability and handling.
- Multi-gram to kilogram scale synthesis utilizes similar reaction schemes with optimization for yield and purity.
- Salts formed are chosen for manufacturing and storage suitability rather than therapeutic use.
Q & A
Q. What are the common synthetic routes for preparing Pyridin-2-ylmethyl-(tetrahydro-pyran-4-yl)-amine?
The synthesis typically involves two key steps: (1) Formation of the tetrahydro-pyran-4-ylmethylamine intermediate via alkylation of tetrahydro-2H-pyran-4-amine with a suitable alkyl halide under basic conditions (e.g., NaH or K₂CO₃). (2) Coupling this intermediate with a pyridin-2-ylmethyl group using reductive amination or nucleophilic substitution. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize byproducts like over-alkylation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- HPLC/UPLC : Reverse-phase chromatography with UV detection to assess purity (>95% is standard for in vitro studies).
- X-ray Crystallography : For absolute configuration determination if crystallizable (as demonstrated for structurally related compounds in Acta Crystallographica studies) .
Q. What physicochemical properties are critical for its application in biological assays?
Key parameters include:
- LogP : Calculated or experimentally determined (e.g., shake-flask method) to predict membrane permeability.
- Aqueous Solubility : Measured via kinetic solubility assays in PBS (pH 7.4) to ensure compatibility with cell-based studies.
- pKa : Determined via potentiometric titration to understand ionization states under physiological conditions .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?
SAR strategies include:
- Substituent Variation : Modifying the pyridine ring (e.g., introducing electron-withdrawing groups at the 4-position) or the tetrahydro-pyran moiety (e.g., fluorination at the 3-position to enhance metabolic stability).
- Biological Screening : Testing analogs against target enzymes (e.g., kinases) using fluorescence polarization assays or cellular viability assays (e.g., MTT for anticancer activity).
- Data Analysis : Multivariate regression to correlate structural features with IC₅₀ values .
Q. What methodologies are used to study its interaction with biological targets (e.g., enzymes or receptors)?
Advanced techniques include:
- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics (ka/kd) to purified targets.
- Isothermal Titration Calorimetry (ITC) : Quantifying binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray Co-crystallography : Resolving binding modes at atomic resolution, as shown in studies of pyridine-containing inhibitors .
Q. How can computational tools enhance the understanding of its mechanism of action?
- Molecular Docking : Using software like AutoDock Vina to predict binding poses in silico.
- MD Simulations : Assessing stability of ligand-target complexes over nanosecond timescales.
- QSAR Modeling : Leveraging datasets from analogs (e.g., trifluoromethyl-substituted pyridines) to predict bioactivity and toxicity .
Q. What are the key considerations for comparative studies with structurally related compounds?
Design a panel of analogs (see Table 1) and evaluate:
- Bioactivity : IC₅₀ values against shared targets (e.g., antimicrobial assays).
- Pharmacokinetics : Metabolic stability in liver microsomes or plasma protein binding assays.
- Selectivity : Off-target profiling using kinase or GPCR screening panels .
Table 1 : Comparative Bioactivity of this compound Analogs
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
